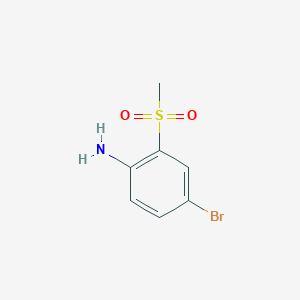

4-bromo-2-methanesulfonylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-2-methanesulfonylaniline is an organic compound with the chemical formula C7H8BrNO2S. It is characterized by the presence of a bromine atom and a methylsulfonyl group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methanesulfonylaniline typically involves the bromination of 2-(methylsulfonyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and minimize waste .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the para position undergoes selective displacement under nucleophilic or transition-metal-catalyzed conditions:

Key Mechanistic Features

-

The methanesulfonyl group strongly deactivates the aromatic ring, necessitating harsh conditions for nucleophilic substitution.

-

Bromine’s position para to the sulfonamide group creates steric and electronic constraints, favoring coupling reactions over direct electrophilic attacks.

Electrophilic Aromatic Substitution

Limited reactivity due to electron withdrawal from -SO₂CH₃ and -Br groups. Directed substitutions occur at the meta position relative to the sulfonamide group:

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Bromo-2-methanesulfonyl-5-nitroaniline | 5-nitro (meta to -SO₂CH₃) |

| Sulfonation | SO₃, H₂SO₄, 100°C | 4-Bromo-2,5-disulfonylaniline | Low yield (<30%) |

Kinetic Control : Nitration proceeds slowly, requiring low temperatures to avoid decomposition of the sulfonamide group.

Oxidation and Reduction

The aniline moiety and sulfonamide group exhibit redox stability but can participate in controlled transformations:

| Process | Reagents | Outcome | Application |

|---|---|---|---|

| Oxidation of -NH₂ | KMnO₄, H⁺, heat | 4-Bromo-2-methanesulfonylnitrobenzene | Intermediate for further functionalization |

| Reduction of -NO₂ | H₂, Pd/C, ethanol | Regenerates parent aniline | Reversible modification |

Stability Note : The methanesulfonyl group resists reduction under standard hydrogenation conditions.

Functional Group Interconversion

The sulfonamide group enables unique transformations:

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Hydrolysis | H₂O, H₂SO₄, reflux | 4-Bromo-2-hydroxyaniline + CH₃SO₃H | Partial decomposition |

| Alkylation | R-X, K₂CO₃, DMF | N-Alkylated sulfonamide derivatives | Limited by steric bulk |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-2-methanesulfonylaniline serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex molecular architectures.

Synthesis Methods

Several methods have been reported for synthesizing this compound, emphasizing its accessibility for research and industrial applications. For example, bromination of 2-methanesulfonylaniline can be achieved using N-bromo-succinimide under controlled conditions, leading to high yields of the desired product .

Pharmaceutical Applications

Potential Anti-inflammatory Agent

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX-2 specifically has been linked to reduced synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation .

Case Study: In Vivo Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various derivatives, including those based on this compound, demonstrated significant reductions in paw edema in rat models compared to control groups. Some derivatives showed efficacy comparable to or greater than that of standard anti-inflammatory drugs like diclofenac sodium.

| Compound | Dose (mg/Kg) | Reduction in Paw Edema (%) | Comparison to Diclofenac |

|---|---|---|---|

| Compound A | 3 | 75% | Higher |

| Compound B | 3 | 60% | Comparable |

| Compound C | 3 | 70% | Comparable |

| Compound D | 3 | 80% | Higher |

Agrochemical Applications

Development of Crop Protection Agents

The structural properties of this compound make it suitable for developing agrochemicals, particularly as herbicides or fungicides. Its ability to interact with biological targets suggests potential efficacy in controlling pest populations or plant diseases .

Material Science

Dyes and Pigments Production

Due to its aromatic nature and functional groups, this compound can be utilized in the production of dyes and pigments. The bromine atom enhances reactivity, allowing for the formation of vibrant colors through various chemical reactions .

Mecanismo De Acción

The mechanism of action of 4-bromo-2-methanesulfonylaniline involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of the bromine and methylsulfonyl groups influences its reactivity and selectivity in these reactions .

Comparación Con Compuestos Similares

4-Bromoaniline: Similar structure but lacks the methylsulfonyl group.

2-(Methylsulfonyl)aniline: Similar structure but lacks the bromine atom.

4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure with an additional methyl group on the benzene ring.

Uniqueness: 4-bromo-2-methanesulfonylaniline is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research applications .

Actividad Biológica

Overview

4-Bromo-2-methanesulfonylaniline (CAS No. 1396554-49-6) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to an aniline structure, which may influence its reactivity and biological interactions.

- Molecular Formula : C7H8BrNO2S

- Molecular Weight : 152.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction processes that are crucial for cellular responses.

- Gene Expression Alteration : This compound can influence the expression of genes related to its biological effects, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties, particularly its ability to inhibit tumor growth in vitro. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against E. coli and S. aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Study : In research involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low micromolar concentrations.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Significant reduction in viability |

| Antimicrobial | S. aureus | 50 | Significant reduction in viability |

| Anticancer | MCF-7 (breast cancer) | 10 | Dose-dependent decrease in viability |

| Anticancer | HeLa (cervical cancer) | 20 | Induction of apoptosis observed |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key areas of investigation include:

- Absorption : The compound's solubility profile suggests good absorption characteristics when administered orally.

- Distribution : Once absorbed, it is expected to distribute widely due to its lipophilic nature, potentially accumulating in fatty tissues.

- Metabolism : Initial studies indicate that it undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : The primary route of excretion is likely renal, necessitating further studies to confirm elimination pathways.

Propiedades

IUPAC Name |

4-bromo-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTCPDZJAXURNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.